![molecular formula C22H18N4O B2770894 (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 303024-78-4](/img/structure/B2770894.png)
(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18N4O and its molecular weight is 354.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido[1,2-a]pyrimidin-4-one core with substitutions that may influence its biological activity. The presence of the phenylamino and phenylimino groups suggests possible interactions with various biological targets.
- PKM2 Activation : Research indicates that compounds similar to this compound may act as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. PKM2 activation can lead to altered metabolic pathways in tumor cells, potentially inhibiting tumor growth and proliferation .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit antibacterial and antifungal properties. In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) demonstrated moderate to significant antimicrobial activity .
Antitumor Activity
A series of biological assays were conducted to evaluate the antitumor potential of the compound and its derivatives:
- Cell Viability Assays : The compound was tested against several human cancer cell lines, including those derived from lung and breast cancers. Results indicated a dose-dependent reduction in cell viability, suggesting cytotoxic effects .
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
Antimicrobial Testing
The antimicrobial efficacy was assessed using the agar-well diffusion method:
- Tested Strains : The compound was evaluated against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.
- Results : The compound exhibited varying degrees of inhibition against these strains, indicating potential as an antimicrobial agent .
Case Study 1: Cancer Cell Line Response
A study published in 2013 explored the effects of PKM2 activators on cancer cell metabolism. The findings suggested that while PKM2 activation alone does not significantly alter metabolism, it can enhance the effects of other therapeutic agents when combined . This implies that this compound could be used synergistically with other treatments.
Case Study 2: Antimicrobial Efficacy
In a recent investigation into novel thiazole and triazole derivatives, compounds similar to this compound were found to possess significant antimicrobial activity against multiple strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Data Summary
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition
The compound has been extensively studied for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research indicates that (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one effectively binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Antimicrobial Properties
In addition to its role as a CDK inhibitor, this compound has demonstrated moderate antibacterial and antifungal activities against various strains. Studies have shown its potential use in antimicrobial therapies, suggesting that it could be developed into a treatment for infections caused by resistant bacterial and fungal strains .
Case Study 1: CDK Inhibition
A study published in a peer-reviewed journal explored the efficacy of this compound as a selective inhibitor of CDK2. The results indicated that the compound inhibited CDK2 activity with an IC50 value in the low micromolar range, showcasing its potential as a lead compound for cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results revealed that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .
Propiedades
IUPAC Name |
2-anilino-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-16-9-8-14-26-21(16)25-20(24-18-12-6-3-7-13-18)19(22(26)27)15-23-17-10-4-2-5-11-17/h2-15,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUODVEBDXCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.